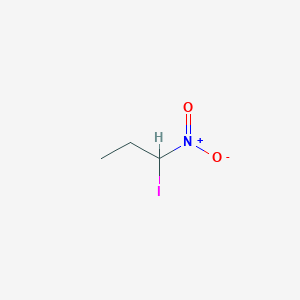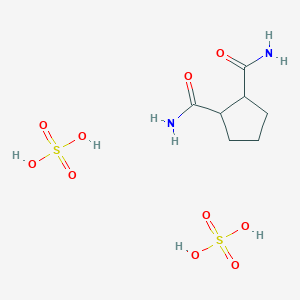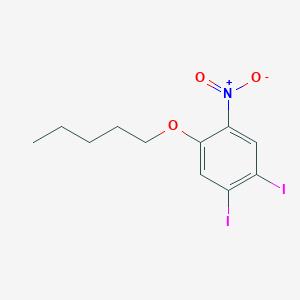
2-(Aminomethyl)-4-chloro-N-methylbenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-chloro-N-methylbenzenamine is an organic compound that features a benzene ring substituted with an aminomethyl group, a chlorine atom, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-N-methylbenzenamine can be achieved through several methods. One common approach involves the alkylation of 4-chloroaniline with formaldehyde and subsequent reduction. Another method includes the use of reductive amination where 4-chlorobenzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-chloro-N-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide or alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-chloro-N-methylbenzenamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-chloro-N-methylbenzenamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality but different structural properties.
2-Aminomethylphenol: Another compound with an aminomethyl group, but with a hydroxyl group instead of a chlorine atom.
Uniqueness
2-(Aminomethyl)-4-chloro-N-methylbenzenamine is unique due to the presence of both a chlorine atom and a methylamine group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-chloro-N-methylaniline |
InChI |
InChI=1S/C8H11ClN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,5,10H2,1H3 |
Clave InChI |
XBJNIZDQMKEBML-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)





![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)

![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)
![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)

![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)
![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)
